

Technical Guide: N-Boc-N-methyl-D-Valaldehyde Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-N-methyl-D-Valaldehyde**

Cat. No.: **B3116434**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the molecular weight and chemical formula for **N-Boc-N-methyl-D-Valaldehyde**. Due to the limited direct commercial availability of this specific compound, this guide also includes data for closely related, commercially available compounds to provide a comparative context for researchers. The data presented is derived from established chemical databases and supplier information.

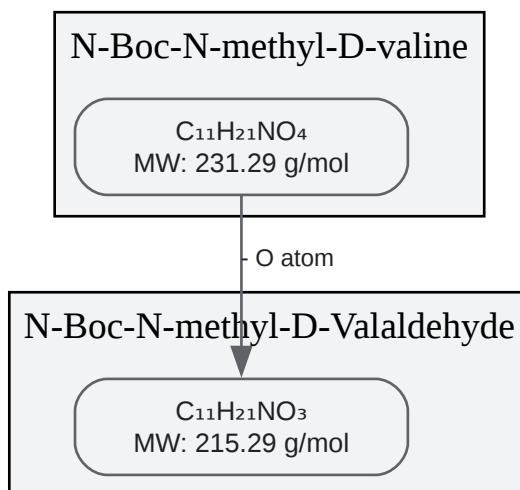
Physicochemical Data Summary

The following table summarizes the molecular formula and weight for **N-Boc-N-methyl-D-Valaldehyde** and its related analogs. The values for **N-Boc-N-methyl-D-Valaldehyde** are calculated based on the structure of the corresponding and more readily available L-valine derivative. The stereoisomerism (D versus L) does not alter the molecular formula or weight. The primary structural difference between the valine and valinal compounds is the presence of a carboxylic acid versus an aldehyde functional group, respectively.

Compound Name	Other Names	Molecular Formula	Molecular Weight (g/mol)	Notes
N-Boc-N-methyl-D-Valaldehyde	tert-butyl (R)-1-formyl-2-methylpropyl(methyl)carbamate	C ₁₁ H ₂₁ NO ₃	215.29	Calculated value
N-Boc-N-methyl-L-valine	Boc-N-Me-Val-OH	C ₁₁ H ₂₁ NO ₄	231.29	Corresponds to the carboxylic acid of the L-isomer.
N-Boc-L-valinal	tert-butyl [(1S)-1-formyl-2-methylpropyl]carbamate	C ₁₀ H ₁₉ NO ₃	201.26	L-isomer aldehyde without the N-methyl group. [1]

Logical Derivation of Physicochemical Properties

The molecular formula and weight for the target compound, **N-Boc-N-methyl-D-Valaldehyde**, can be logically derived from its corresponding carboxylic acid, N-Boc-N-methyl-D-valine. The conversion of a carboxylic acid (-COOH) to an aldehyde (-CHO) involves the net removal of one oxygen atom.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl [(1S)-1-formyl-2-methylpropyl]carbamate| CAS:#79069-51-5 -Letopharm Limited [letopharm.com]
- To cite this document: BenchChem. [Technical Guide: N-Boc-N-methyl-D-Valaldehyde Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3116434#n-boc-n-methyl-d-valaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

